molecular formula C13H22N6O B13145153 N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide CAS No. 99135-47-4

N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide

Cat. No.: B13145153
CAS No.: 99135-47-4
M. Wt: 278.35 g/mol
InChI Key: ARYDJSJDWHHQGJ-UHFFFAOYSA-N
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Description

N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The general reaction scheme is as follows:

  • Cyanuric chloride is reacted with cyclopropylamine to form N-(4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amine.
  • The intermediate is then reacted with heptanamide under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions include various substituted triazines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl)heptanamide is unique due to its specific substitution pattern and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

99135-47-4

Molecular Formula

C13H22N6O

Molecular Weight

278.35 g/mol

IUPAC Name

N-[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]heptanamide

InChI

InChI=1S/C13H22N6O/c1-2-3-4-5-6-10(20)16-13-18-11(14)17-12(19-13)15-9-7-8-9/h9H,2-8H2,1H3,(H4,14,15,16,17,18,19,20)

InChI Key

ARYDJSJDWHHQGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC(=NC(=N1)NC2CC2)N

Origin of Product

United States

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